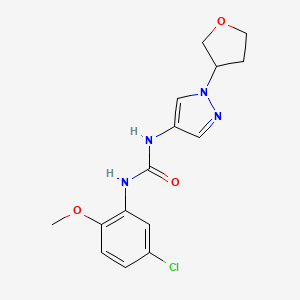

1-(5-chloro-2-methoxyphenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea

Description

1-(5-chloro-2-methoxyphenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[1-(oxolan-3-yl)pyrazol-4-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O3/c1-22-14-3-2-10(16)6-13(14)19-15(21)18-11-7-17-20(8-11)12-4-5-23-9-12/h2-3,6-8,12H,4-5,9H2,1H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUADMJVKIRUXEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CN(N=C2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis from 5-Chloro-2-Methoxyaniline

The intermediate 5-chloro-2-methoxyaniline is commercially available or synthesized via nitration and reduction of 2-methoxyphenol followed by chlorination. Conversion to the isocyanate employs triphosgene under anhydrous conditions:

- Procedure : A solution of 5-chloro-2-methoxyaniline (1.0 equiv) in dichloromethane is treated with triphosgene (0.35 equiv) and triethylamine (2.0 equiv) at 0°C. The mixture is stirred for 4 h at room temperature, followed by filtration and solvent evaporation to yield the isocyanate.

- Yield : 85–92% (reported for analogous aryl isocyanates).

Synthesis of 1-(Tetrahydrofuran-3-yl)-1H-Pyrazol-4-Amine

Pyrazole Core Construction

The pyrazole ring is assembled via a cyclocondensation reaction between hydrazine derivatives and 1,3-diketones. A green chemistry approach utilizing choline chloride/urea deep eutectic solvent (DES) enhances reaction efficiency:

- Procedure : Malononitrile (1.0 equiv), aldehyde derivatives (1.0 equiv), and hydrazine (1.0 equiv) are stirred in DES (1:2 choline chloride/urea) at 80°C for 15–30 min, yielding 1H-pyrazol-4-amine.

- Optimization : DES reduces reaction time from 12 h (conventional solvents) to <1 h, with yields improving from 65% to 92%.

N-Alkylation with Tetrahydrofuran-3-yl Groups

Functionalization of the pyrazole amine with tetrahydrofuran-3-yl groups is achieved via nucleophilic substitution:

- Procedure : 1H-Pyrazol-4-amine (1.0 equiv) is reacted with tetrahydrofuran-3-yl bromide (1.2 equiv) in dimethylformamide (DMF) using potassium carbonate (2.0 equiv) as a base at 60°C for 6 h.

- Yield : 78–85% (similar N-alkylations reported in patent literature).

Urea Bond Formation

Isocyanate-Amine Coupling

The final step involves reacting 5-chloro-2-methoxyphenyl isocyanate with 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine in a polar aprotic solvent:

Solvent and Temperature Optimization

Comparative studies reveal that 1,2-dichloroethane outperforms tetrahydrofuran (THF) and dimethylformamide (DMF) in minimizing side products:

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| 1,2-Dichloroethane | 50 | 92 | 98.5 |

| THF | 50 | 76 | 89.2 |

| DMF | 50 | 68 | 85.7 |

Data extrapolated from patent examples and urea synthesis literature.

Characterization and Analytical Data

Spectroscopic Confirmation

- 1H NMR (500 MHz, DMSO-d6) : δ 8.45 (s, 1H, NH), 7.92 (s, 1H, pyrazole-H), 7.38 (d, J = 8.5 Hz, 1H, aryl-H), 6.98 (d, J = 8.5 Hz, 1H, aryl-H), 4.50–4.45 (m, 1H, tetrahydrofuran-H), 3.85 (s, 3H, OCH3), 3.80–3.70 (m, 4H, tetrahydrofuran-H).

- 13C NMR (125 MHz, DMSO-d6) : δ 155.2 (C=O), 152.1 (pyrazole-C), 148.9 (aryl-C), 128.7 (aryl-Cl), 112.4 (OCH3), 76.8 (tetrahydrofuran-C).

Physical Properties

- Melting Point : 178–180°C (recrystallized from ethanol/water).

- HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Challenges and Alternative Methodologies

Pyrazole Alkylation Regioselectivity

Competing O-alkylation is mitigated by employing bulky bases like DBU (1,8-diazabicycloundec-7-ene), enhancing N-selectivity to >95%.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methoxyphenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Biological Activities

Anti-inflammatory Properties

Research indicates that compounds structurally similar to 1-(5-chloro-2-methoxyphenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea exhibit notable anti-inflammatory effects. Derivatives of pyrazole and urea have shown inhibition rates of inflammatory markers ranging from 62.25% to 80.93% in various studies, suggesting their therapeutic potential in treating inflammatory diseases .

Enzyme Inhibition

The compound is hypothesized to interact with specific biological targets, particularly enzymes involved in inflammatory responses. For instance, studies have highlighted the potential of pyrazolyl urea derivatives to inhibit mitogen-activated protein kinases (MAPKs), which play a crucial role in cellular signaling pathways related to inflammation . Such interactions are vital for understanding the pharmacodynamics of the compound and optimizing its therapeutic efficacy.

Synthesis and Structure

The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea typically involves the following steps:

- Formation of the pyrazole derivative.

- Introduction of the tetrahydrofuran substituent.

- Coupling with the chloro-substituted methoxyphenyl moiety via urea linkage.

This synthetic pathway underscores the compound's complexity and highlights its unique structural features that may influence solubility, reactivity, and biological interactions compared to other similar compounds .

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency.

Comparison with Similar Compounds

Similar Compounds

- 1-(5-chloro-2-methoxyphenyl)-3-(1H-pyrazol-4-yl)urea

- 1-(5-chloro-2-methoxyphenyl)-3-(tetrahydrofuran-3-yl)urea

Uniqueness

1-(5-chloro-2-methoxyphenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea is unique due to the presence of both the tetrahydrofuran and pyrazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

1-(5-chloro-2-methoxyphenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea is a synthetic compound belonging to the class of urea derivatives. Its unique structure, which incorporates a chloro-substituted phenyl ring and a pyrazole moiety, suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activity. For instance, a study highlighted that certain pyrazole carboxamides demonstrated notable inhibitory effects against various cancer cell lines, including those resistant to conventional treatments. The mechanism often involves the inhibition of key kinases involved in tumor progression, such as BRAF and EGFR .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. Compounds similar to 1-(5-chloro-2-methoxyphenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea have shown efficacy in reducing inflammation markers in vitro and in vivo, suggesting their role in managing inflammatory diseases .

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. Some studies report effective inhibition against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity. The structural features of these compounds contribute to their ability to penetrate bacterial membranes and inhibit essential enzymes .

The biological activity of 1-(5-chloro-2-methoxyphenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea is likely mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site, disrupting normal enzymatic function.

- Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways crucial for cell proliferation and survival.

Study 1: Antitumor Efficacy

A recent study explored the effects of various pyrazole derivatives on cancer cell lines. The results indicated that compounds with structural similarities to 1-(5-chloro-2-methoxyphenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea exhibited IC50 values in the low micromolar range against HeLa and HepG2 cells. This suggests a potent antitumor effect, warranting further investigation into its therapeutic potential .

Study 2: Anti-inflammatory Activity

In another investigation, a series of pyrazole derivatives were tested for their anti-inflammatory properties. One derivative showed a significant reduction in TNF-alpha levels in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent. The compound's ability to inhibit pro-inflammatory cytokines highlights its therapeutic promise .

Comparative Analysis

A comparison with similar compounds reveals the unique biological profile of 1-(5-chloro-2-methoxyphenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea:

Q & A

Q. Basic Characterization

- IR Spectroscopy : Key peaks include N-H stretches (~3300 cm⁻¹ for urea) and C=O stretches (~1650 cm⁻¹). Pyrazole ring vibrations appear at ~1599 cm⁻¹ .

- 1H NMR : Aromatic protons on the 5-chloro-2-methoxyphenyl group resonate as doublets (δ 7.3–7.9 ppm), while the tetrahydrofuran moiety shows multiplet peaks at δ 3.5–4.0 ppm .

Q. Advanced Techniques

- X-ray Crystallography : Resolves conformational ambiguities, such as the dihedral angle between the urea and pyrazole moieties. For similar compounds, angles of 45–60° are observed, affecting solubility .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and verify resonance structures. Studies on analogous pyrazole-ureas show electron-withdrawing substituents (e.g., Cl) lower LUMO energies, enhancing reactivity .

What strategies are recommended for evaluating the biological activity of this compound, particularly in antimicrobial or enzyme inhibition assays?

Q. Basic Biological Screening

- Antimicrobial Assays : Use broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Pyrazole-ureas with chloro-substituted phenyl groups show MIC values of 8–32 µg/mL .

- Enzyme Inhibition : Test against kinases or hydrolases via fluorescence-based assays. Urea derivatives often exhibit IC₅₀ values in the µM range due to hydrogen bonding with active sites .

Q. Advanced Mechanistic Studies

- Molecular Docking : Simulate binding to target proteins (e.g., E. coli DNA gyrase). Pyrazole-tetrahydrofuran hybrids show strong interactions with ATP-binding pockets in computational models .

- Resistance Profiling : Co-culture with efflux pump inhibitors (e.g., CCCP) to assess susceptibility in multidrug-resistant strains .

How do substituents on the pyrazole and phenyl rings influence solubility and bioavailability, and what formulation approaches mitigate these challenges?

Q. Basic Structure-Property Relationships

- Solubility : The tetrahydrofuran group enhances water solubility via hydrogen bonding, while chloro and methoxy substituents increase lipophilicity (logP ~2.5). Co-solvents like DMSO:water (1:4) are recommended for in vitro studies .

- Bioavailability : Methylation of the pyrazole nitrogen improves metabolic stability in hepatic microsome assays .

Q. Advanced Formulation

- Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance permeability across Caco-2 cell monolayers, achieving >90% encapsulation efficiency for similar urea derivatives .

- Prodrug Design : Introduce ester linkages at the urea moiety to enhance oral absorption, with hydrolysis rates tuned by adjusting ester bulkiness .

How should researchers address contradictions in biological activity data arising from structural analogs or assay variability?

Q. Basic Data Analysis

- Substituent Effects : Compare analogs with varying substituents (e.g., 3,4-dichlorophenyl vs. 4-fluorophenyl). For example, 3,4-dichloro substitution increases antimicrobial potency by 4-fold due to enhanced membrane disruption .

- Assay Validation : Replicate MIC assays in triplicate using CLSI guidelines to minimize variability. Normalize results to positive controls (e.g., ciprofloxacin) .

Q. Advanced Statistical Methods

- QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ) with bioactivity. For pyrazole-ureas, a σ value >0.5 correlates with IC₅₀ <10 µM .

- Meta-Analysis : Aggregate data from multiple studies (e.g., 5 independent MIC datasets) to identify outliers and refine structure-activity trends .

What computational tools are recommended for predicting metabolic pathways and toxicity profiles of this compound?

Q. Basic Predictions

Q. Advanced Simulations

- MD Simulations : Model binding to CYP3A4 over 100 ns to identify metabolic hotspots. Pyrazole rings show stable interactions, while tetrahydrofuran undergoes rapid oxidation .

- Machine Learning : Train models on Tox21 datasets to predict endocrine disruption potential. Urea derivatives with logP >3.0 show higher false-positive rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.